molecular formula C18H11ClFN5O B2946656 1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-26-9

1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2946656
CAS No.: 1048915-26-9
M. Wt: 367.77
InChI Key: DZUCQEFXNKLKIK-AANSTMGCSA-N
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Description

This compound is a pyrimidinecarbonitrile derivative featuring a 1,2,3,6-tetrahydro pyrimidine core. Key structural attributes include:

  • Position 5: An (E)-configured 4-fluorophenylmethylideneamino group, introducing steric and electronic effects via the fluorine atom.
  • Position 6: An imino (-NH) group, which may act as a hydrogen bond donor.
  • Position 4: A carbonitrile (-CN) moiety, a common pharmacophore in medicinal chemistry for dipole interactions .

Properties

IUPAC Name

6-amino-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylideneamino]-2-oxopyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O/c19-12-3-7-14(8-4-12)25-17(22)16(15(9-21)24-18(25)26)23-10-11-1-5-13(20)6-2-11/h1-8,10H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYJTLAGPXPDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₁ClFN₅O
  • Molecular Weight : 354.76 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)15.0

Case Study: MCF-7 Cell Line

In a study conducted by Srinivasan et al. (2007), the compound was tested against the MCF-7 cell line. The results indicated that the compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial mechanism involves disruption of the bacterial cell wall and interference with protein synthesis, leading to cell death.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. In rodent models of ischemic stroke, treatment with the compound resulted in reduced infarct volume and improved neurological scores compared to control groups.

Treatment GroupInfarct Volume (mm³)Neurological Score (0-100)Reference
Control63.4 ± 4.240 ± 5
Treated26.2 ± 9.775 ± 10

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The terminal nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. This reactivity is consistent with nitrile-containing analogs such as ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Reaction Type Conditions Reagents Products
Acidic HydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, refluxConcentrated HCl or H<sub>2</sub>SO<sub>4</sub>1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Basic HydrolysisNaOH, H<sub>2</sub>O/EtOH, ΔAqueous NaOHCorresponding amide intermediate, further hydrolyzed to carboxylic acid

Reduction of the Imino Group

The 6-imino group (-NH) can be reduced to a primary amine (-NH<sub>2</sub>) using standard reducing agents. Similar reductions are documented in substituted alkylamine derivatives .

Reaction Type Conditions Reagents Products
Catalytic HydrogenationH<sub>2</sub> gas, Pd/C, EtOH10% Pd/C, 50–60°C1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-amino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Chemical ReductionNaBH<sub>4</sub>, MeOHSodium borohydridePartial reduction to secondary amine (requires acidic conditions)

Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group

The para-chlorophenyl substituent may undergo substitution with nucleophiles (e.g., -OH, -NH<sub>2</sub>) under high-temperature or microwave-assisted conditions, as observed in chlorophenyl-containing pyrimidines .

Reaction Type Conditions Reagents Products
HydroxylationNaOH, DMSO, 120°CAqueous NaOH1-(4-hydroxyphenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
AminationNH<sub>3</sub>, CuCl, 150°CAmmonia, copper catalyst1-(4-aminophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Reactivity of the Methylideneamino Group

The (E)-methylideneamino (-N=CH-) moiety participates in Schiff base-like reactions, including hydrolysis or cycloadditions. Analogous structures in thienopyridazines and imidazolidinones show similar behavior.

Reaction Type Conditions Reagents Products
Acid-Catalyzed HydrolysisHCl, H<sub>2</sub>O, refluxDilute HCl1-(4-chlorophenyl)-5-amino-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile + 4-fluorobenzaldehyde
[4+2] CycloadditionDienophiles (e.g., maleic anhydride), ΔThermal activationFused bicyclic adducts via Diels-Alder mechanism

Ring-Opening Reactions of the Tetrahydro Pyrimidine Core

The partially saturated pyrimidine ring may undergo ring-opening under oxidative or reductive conditions. For example, oxidation with KMnO<sub>4</sub> could break the C-N bond, as seen in oxo-tetrahydropyrimidines .

Reaction Type Conditions Reagents Products
Oxidative Ring OpeningKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, ΔAcidic KMnO<sub>4</sub>Fragmented products including 4-cyano-5-{[(E)-(4-fluorophenyl)methylidene]amino}pyrimidin-2(1H)-one
Reductive Ring OpeningLiAlH<sub>4</sub>, THFLithium aluminum hydrideReduced amine derivatives

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of structurally related compounds suggests decomposition onset at ~250°C. Photolytic studies are lacking but may involve radical intermediates due to the conjugated system.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Key Substituents Molecular Weight CAS Number Key Differences
Target Compound 1-(4-ClPh), 5-[(E)-(4-FPh)CH=N], 6-NH ~368.78* Not provided Reference compound for comparison.
5-{[(E)-(4-FPh)CH=N]Amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile 1-Ph (vs. 4-ClPh) 333.33 937604-56-3 Phenyl at position 1 reduces lipophilicity; may alter binding affinity.
2-[(4-ClPh)NH]-4-(3-F-4-MeOPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-(4-ClPh)NH, 4-(3-F-4-MeOPh), 6-oxo (vs. 6-NH) 371.00 1349086-32-3 Dihydro vs. tetrahydro core; methoxy enhances electron density.
7-Amino-5-(4-FPh)-1,3-dimethyl-2,4-dioxo-...pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano-fused ring, 1,3-dimethyl, 2,4-dioxo Not provided Not provided Fused pyrano ring increases rigidity; dioxo groups alter hydrogen bonding capacity.

*Calculated based on molecular formula (C₁₈H₁₁ClFN₅O).

Functional Group Impact :

  • Electron-withdrawing groups (Cl, F) in the target compound enhance electrophilicity and may improve metabolic stability compared to methoxy-containing analogues .
  • Imino vs. Oxo at Position 6: The imino group (-NH) in the target compound serves as a hydrogen bond donor, whereas oxo groups (-O) in analogues (e.g., ) act as acceptors, altering interaction profiles with biological targets.
Core Structure Modifications
Compound Class Core Structure Example Key Properties
Tetrahydro Pyrimidines 1,2,3,6-Tetrahydro pyrimidine Target compound Partially saturated core improves solubility and conformational flexibility.
Pyrano-Fused Pyrimidines Pyrano[2,3-d]pyrimidine 7-Amino-5-(4-FPh)-1,3-dimethyl-... Fused rings increase planarity and π-π stacking potential; reduced flexibility.
Tetrazolo-Fused Pyrimidines Tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine-6-carbonitriles Tetrazole introduces metabolic stability and additional hydrogen bonding sites.

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